N-(2-ethoxyphenyl)-4-ethylbenzamide
Description
N-(2-Ethoxyphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethylbenzoyl group attached to a 2-ethoxyphenylamine moiety. For example, sulfonamide derivatives of 2-ethoxyphenyl groups are synthesized via bromination and coupling with halides , while benzamides like 4-ethyl-N-phenylbenzamide are formed through amidation reactions . The ethoxy group at the ortho position and the ethyl substituent on the benzamide ring likely influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-9-11-14(12-10-13)17(19)18-15-7-5-6-8-16(15)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
DLYOLWFXUVADGL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzamide Derivatives
Key structural analogs and their differences are summarized below:
*Calculated based on molecular formula C₁₇H₁₉NO₂.
Key Observations :
- Electron-Donating vs.
- Steric Effects : Ortho-substituted ethoxy groups may induce steric hindrance, affecting binding interactions compared to para-substituted analogs like 4-ethyl-N-phenylbenzamide .
Amidation Reactions
- Target Compound : Likely synthesized via activation of 4-ethylbenzoic acid (e.g., using carbodiimides like EDC/HOBt) followed by coupling with 2-ethoxyaniline, analogous to methods in .
- Analogous Routes :
Bromination and Functionalization
Physicochemical Properties
Crystallographic data from related compounds provides insights into molecular geometry:
- N-(2-Methoxyphenyl)-4-chlorobenzamide : Exhibits planar benzamide rings with dihedral angles of 5.4° between rings, stabilized by intramolecular hydrogen bonds .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide : Two molecules per asymmetric unit, with nitro groups causing significant distortion .
- Implications for Target Compound : The 2-ethoxy group may introduce similar planar distortions, influencing packing efficiency and melting points.
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